molecular formula C14H19ClN2O2 B11102241 N-(3-chlorophenyl)-N'-hexylethanediamide

N-(3-chlorophenyl)-N'-hexylethanediamide

Cat. No.: B11102241
M. Wt: 282.76 g/mol
InChI Key: MIZCQWNYNCNLSK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE typically involves the reaction of 3-chlorophenylamine with hexylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, usually at room temperature, to form the desired product. The reaction can be represented as follows:

3-chlorophenylamine+hexylaminecarbodiimideN’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE\text{3-chlorophenylamine} + \text{hexylamine} \xrightarrow{\text{carbodiimide}} \text{N'-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE} 3-chlorophenylamine+hexylaminecarbodiimide​N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE

Industrial Production Methods

In an industrial setting, the production of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and chlorinated by-products.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE is unique due to its specific combination of a hexyl chain and a 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N'-(3-chlorophenyl)-N-hexyloxamide

InChI

InChI=1S/C14H19ClN2O2/c1-2-3-4-5-9-16-13(18)14(19)17-12-8-6-7-11(15)10-12/h6-8,10H,2-5,9H2,1H3,(H,16,18)(H,17,19)

InChI Key

MIZCQWNYNCNLSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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